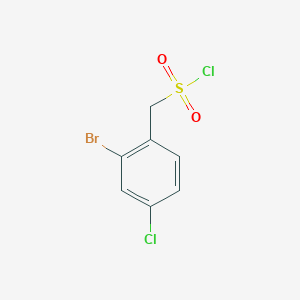

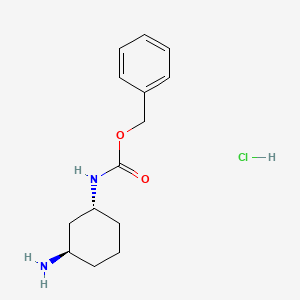

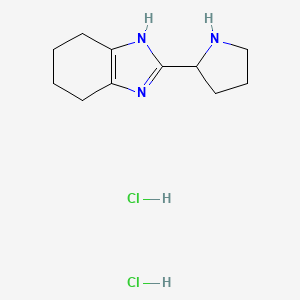

![molecular formula C7H10Cl2N4 B1375802 6-AMINOMETIL-IMIDAZO[1,2-A]PIRAZINA 2HCL CAS No. 1352305-27-1](/img/structure/B1375802.png)

6-AMINOMETIL-IMIDAZO[1,2-A]PIRAZINA 2HCL

Descripción general

Descripción

6-Aminomethyl-imidazo[1,2-a]pyrazine 2hcl is a chemical compound with the CAS Number: 1352305-27-1 . It has a molecular weight of 221.09 . It is used as a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods has been compiled and it illustrates its reactivity and multifarious biological activity . The synthetic methods are mainly based on the pattern and position of the substitution .Molecular Structure Analysis

The IUPAC name for this compound is imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride . The InChI code is 1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development . It has been used in various synthetic methods and has shown reactivity and multifarious biological activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.09 .Aplicaciones Científicas De Investigación

Medicina: Tratamiento del cáncer

Este compuesto ha mostrado promesa en el campo de la medicina, particularmente en el tratamiento del cáncer. Se ha utilizado para diseñar y sintetizar derivados que inhiben la vía de señalización PI3Kα, que a menudo se asocia con el crecimiento tumoral y el mal pronóstico .

Ciencia de los materiales: Aplicaciones estructurales

En la ciencia de los materiales, el carácter estructural de 6-Aminometil-imidazo[1,2-A]pirazina 2HCL lo hace útil. Su andamiaje único es ventajoso para desarrollar materiales con propiedades específicas .

Síntesis orgánica: Andamiaje versátil

El compuesto actúa como un andamiaje versátil en la síntesis orgánica. Se utiliza para recopilar el progreso logrado en los métodos sintéticos y para ilustrar su reactividad y actividad biológica multiforme .

Mecanismo De Acción

Mode of Action

The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Biochemical Pathways

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and pharmacokinetics .

Result of Action

In vitro anticancer assays have shown that some synthetic compounds related to 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl exhibit submicromolar inhibitory activity against various tumor cell lines .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. For instance, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can act as an inhibitor for certain kinases, thereby modulating signal transduction pathways .

Cellular Effects

The effects of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling pathways such as the PI3K/AKT pathway, which is critical for cell growth and survival . Additionally, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets . Additionally, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, beyond which no additional benefits are seen .

Metabolic Pathways

6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic flux of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can influence the levels of key metabolites, thereby affecting cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl is transported and distributed through interactions with specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl in the bloodstream.

Propiedades

IUPAC Name |

imidazo[1,2-a]pyrazin-6-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSEFDZOZYILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=CC2=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857171 | |

| Record name | 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352305-27-1 | |

| Record name | 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)

![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)